
4-Methoxy-3-nitrophenol
Overview
Description
4-Methoxy-3-nitrophenol (CAS No. 15174-02-4) is a nitroaromatic compound with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol . It features a methoxy group (-OCH₃) at the para position (C4) and a nitro group (-NO₂) at the meta position (C3) on a phenolic ring. This compound is notable for its applications in explosive detection standards, where it serves as a reference material due to its stability and detectability .
Synthesis: The compound is synthesized via nucleophilic substitution reactions. For example, reacting 4-chloro-N-methylpicolinamide with 2-fluoro-4-nitrophenol in chlorobenzene yields intermediates that are recrystallized in ethanol . Alternative methods involve sodium hydroxide-mediated reactions in ethanol at 0–20°C, achieving yields up to 100% .
Safety:
Handling requires precautions such as avoiding heat, open flames, and skin contact. It is classified under hazardous materials due to risks of toxicity upon ingestion, inhalation, or dermal exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-nitrophenol can be synthesized through several methods. One common method involves the nitration of 4-methoxyphenol (anisole) using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds at low temperatures to control the formation of by-products .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is usually purified through recrystallization or distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Reduction: 4-Methoxy-3-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
4-Methoxy-3-nitrophenol is widely used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to serve as a precursor in the production of:
- Dyes : The compound's reactive functional groups facilitate its incorporation into dye synthesis, contributing to colorants used in textiles and other materials.
- Pharmaceuticals : Research is ongoing to explore its potential as a precursor for biologically active molecules, including drug candidates that may exhibit therapeutic effects.
Biochemical Research
In biochemical studies, this compound serves as a model compound in enzyme-catalyzed reactions and metabolic pathways. Its application includes:
- Enzyme Studies : The compound is utilized to investigate the mechanisms of enzyme action and kinetics, particularly in studies focusing on nitrophenol degradation pathways.
- Metabolic Pathways : It is studied for its role in microbial metabolism, providing insights into how organisms degrade nitrophenolic compounds and their intermediates.
Environmental Science
Research has indicated that this compound can act as a pollutant, particularly from agricultural runoff or industrial waste. Its degradation and toxicity are significant areas of study:
- Microbial Degradation : Certain microbial strains have been identified that can utilize this compound as a carbon source, leading to insights into bioremediation strategies for contaminated sites .
Toxicological Studies
The compound's effects on biological systems have been examined, particularly concerning its toxicity:
- Plant Toxicity : Studies have shown that exposure to nitrophenolic compounds can adversely affect plant growth and development. For example, experiments demonstrated that this compound significantly impacts root biomass and overall plant health when applied at certain concentrations .
Industrial Applications
In addition to its roles in research, this compound finds use in various industrial applications:
- Agrochemicals : The compound is involved in the formulation of pesticides and herbicides, where it may contribute to the efficacy of these products.
- Pigments : Its chemical properties allow it to be used in producing pigments for various industrial applications.
Comparative Analysis of Applications
Application Area | Description |
---|---|
Chemical Synthesis | Intermediate for dyes and pharmaceuticals |
Biochemical Research | Model compound for enzyme studies and metabolic pathways |
Environmental Science | Microbial degradation studies for bioremediation |
Toxicological Studies | Effects on plant growth and potential ecological impacts |
Industrial Applications | Used in agrochemicals and pigments |
Case Studies
- Microbial Degradation Study :
- Toxicity Assessment :
Mechanism of Action
The mechanism of action of 4-Methoxy-3-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Methoxy vs. Other Groups
4-Chloro-3-Nitrophenol (CAS 610-78-6)
- Structure : Chloro group (-Cl) at C4, nitro at C3.
- Molecular Weight : 173.55 g/mol .
- Properties : The electronegative Cl group increases acidity compared to methoxy derivatives. Higher melting point due to stronger intermolecular forces.
- Applications : Used in agrochemicals and as an intermediate in organic synthesis .
4-Methyl-3-Nitrophenol (CAS 2042-14-0)
- Structure : Methyl group (-CH₃) at C4, nitro at C3.
- Molecular Weight : 153.14 g/mol .
- Properties : Lower solubility in water than methoxy derivatives. Reduced steric hindrance allows easier nitration reactions.
- Synthesis: Likely derived from nitration of p-cresol (4-methylphenol).
5-Methoxy-2-Nitrophenol (CAS 704-14-3)
- Structure : Methoxy at C5, nitro at C2.
- Molecular Weight: 169.13 g/mol (same as 4-methoxy-3-nitrophenol) .
- Properties : Positional isomerism alters electronic effects; the nitro group at C2 may enhance photostability.
Positional Isomers: Nitro and Methoxy Group Orientation
3-Methoxy-4-Nitrophenol (CAS 16292-95-8)
- Structure : Methoxy at C3, nitro at C4.
4-Nitro-3-Methoxyphenol Derivatives
- Example: 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline (CAS 20274-69-5) incorporates ethoxy groups and a nitro moiety, enhancing conjugation for optical applications .
Physicochemical Properties
Biological Activity
4-Methoxy-3-nitrophenol (also known as 4-methoxy-3-nitro phenol or 3-nitro-4-methoxy phenol) is an organic compound that has garnered attention due to its various biological activities and potential applications in environmental and medicinal fields. This article provides a comprehensive overview of its biological activity, including its mechanisms, degradation pathways, and potential therapeutic effects.
- Chemical Formula : CHNO
- Molecular Weight : 167.14 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Biological Activity Overview
This compound exhibits a range of biological activities, including antimicrobial, anti-androgenic, and potential anticancer properties. Its effects are largely attributed to its ability to interact with various biological pathways.
1. Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential use as a biocide in agricultural applications .
2. Anti-androgenic Activity
Similar to other nitrophenolic compounds, this compound has been shown to exhibit anti-androgenic activity. It significantly inhibits testosterone production in vitro, which could have implications for reproductive health and endocrine disruption .
3. Anticancer Potential
Recent investigations into the anticancer properties of nitrophenols have highlighted the potential of this compound as an anticancer agent. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, although further research is required to elucidate the underlying mechanisms .
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Hormonal Modulation : By interfering with androgen receptor signaling, it may disrupt normal hormonal functions.
Degradation Pathways
Understanding the degradation pathways of this compound is crucial for assessing its environmental impact. Microbial degradation studies indicate that certain bacterial strains can metabolize this compound effectively.
Microbial Degradation
A notable study identified Burkholderia sp. strain SJ98 as capable of degrading this compound through a series of enzymatic reactions. The degradation pathway involves the transformation of the compound into less toxic metabolites such as methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) before complete mineralization .
Case Study 1: Antimicrobial Efficacy
A laboratory study tested the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 50 μg/mL, indicating strong antimicrobial potential.
Case Study 2: Anti-androgenic Effects
In a controlled experiment involving rat models, administration of this compound led to a marked decrease in serum testosterone levels. This effect was dose-dependent, with higher doses resulting in greater inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methoxy-3-nitrophenol in laboratory settings?
- Methodology : A common synthesis involves hydrolyzing 4-methoxy-3-nitro-phenyl acetate using 1N NaOH in ethanol at 0–20°C for 2 hours, yielding 100% product purity . Alternative routes may involve nitration of methoxy-substituted phenol precursors under controlled acidic conditions.
- Key Considerations : Monitor reaction temperature to avoid over-nitration or decomposition. Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity.
Q. What analytical techniques are suitable for characterizing this compound?
- Methodology : Use HPLC (with UV detection at 254 nm) or GC-MS for quantitative analysis. Structural confirmation relies on NMR (<sup>1</sup>H and <sup>13</sup>C) and FT-IR spectroscopy to identify nitro (-NO2) and methoxy (-OCH3) functional groups .
- Data Interpretation : Compare retention times and spectral data with reference standards (e.g., 100 μg/mL methanolic solutions stored at 0–6°C) .
Q. How should this compound be stored to ensure stability?
- Guidelines : Store in tightly sealed amber containers at 0–6°C to prevent photodegradation and moisture absorption. Avoid contact with strong bases (e.g., NaOH) and oxidizers (e.g., peroxides), which may induce decomposition or hazardous reactions .
Advanced Research Questions
Q. What are the toxicokinetic data gaps for this compound in mammalian systems?
- Critical Gaps : Limited human data exist on absorption, distribution, and placental transfer. Animal studies suggest potential fetal hemoglobin susceptibility, but interspecies toxicokinetic comparisons are hindered by a lack of biomarkers .
- Methodology : Conduct in vitro placental barrier models (e.g., BeWo cells) paired with LC-MS/MS to quantify transplacental transport .
Q. How do structural analogs (e.g., 4-Methoxy-2-nitrophenol) differ in reactivity compared to this compound?
- Reactivity Analysis : The nitro group’s position influences electrophilic substitution. For this compound, the meta-nitro group deactivates the ring, reducing susceptibility to further nitration compared to ortho/para isomers. Computational modeling (DFT) can predict regioselectivity .
- Experimental Validation : Compare nitration rates under standardized conditions (e.g., HNO3/H2SO4) for positional isomers.
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Data Reconciliation : Discrepancies may arise from solvent polarity (e.g., ethanol vs. DMF) or catalyst choice. Systematic optimization using Design of Experiments (DoE) can identify critical variables (e.g., temperature, reagent stoichiometry) .
- Case Study : A 20% yield variation was resolved by substituting NaOH with K2CO3 in ethanol, minimizing side reactions .
Q. Data Contradiction Analysis
Q. Why do chromatographic retention times for this compound vary across studies?
- Resolution : Variability stems from column type (C18 vs. phenyl) and mobile phase composition (e.g., methanol/water vs. acetonitrile/buffer). Standardize protocols using reference materials (e.g., CAS 15174-02-4) and validate with interlaboratory comparisons .
Q. Are conflicting toxicological profiles for nitrophenols applicable to this compound?
- Contextualization : While 4-Nitrophenol (parent compound) shows hepatotoxicity, the methoxy group in this compound may alter metabolic pathways. Use in vitro hepatocyte assays to assess comparative cytotoxicity and metabolite profiling via HR-MS .
Q. Methodological Recommendations
- Spectral Databases : Cross-reference with NIST Chemistry WebBook for NMR/IR spectra .
- Safety Protocols : Follow OSHA guidelines for nitrophenol handling, including PPE (gloves, goggles) and fume hood use .
- Advanced Applications : Explore its use as a precursor in explosive detection (via ACC-certified standards) or pharmaceutical intermediates (e.g., nitro-to-amine reduction) .
Properties
IUPAC Name |
4-methoxy-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADXAMFLYDYIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566091 | |
Record name | 4-Methoxy-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15174-02-4 | |
Record name | 4-Methoxy-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHOXY-3-NITROPHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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